

amprenavir metabolic pathway CYP3A4 hepatic metabolism

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Compound Focus: Amprenavir

CAS No.: 161814-49-9

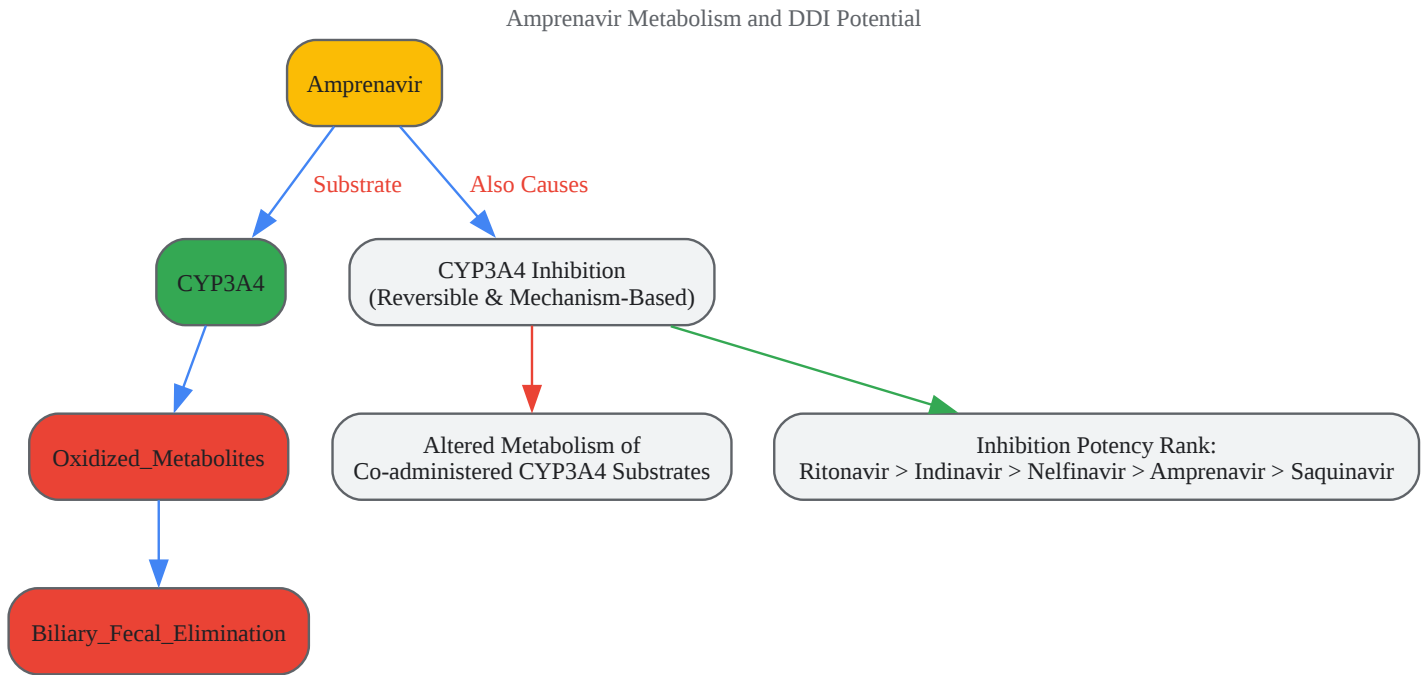
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Metabolic Pathway & CYP3A4 Interaction Profile

Amprenavir is extensively metabolized in the liver, predominantly by the CYP3A4 enzyme [1] [2] [3]. It also acts as a perpetrator in drug-drug interactions by inhibiting the same enzyme, though its inhibitory potency is moderate compared to other protease inhibitors.

The following diagram illustrates the central role of CYP3A4 in **amprenavir**'s metabolism and elimination, and how this leads to its drug-drug interaction (DDI) potential.



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Amprenavir is a substrate and inhibitor of CYP3A4. Its metabolism creates potential for drug interactions when combined with other CYP3A4 substrates, inducers, or inhibitors.

Key Quantitative Pharmacokinetic and Metabolic Parameters

The tables below summarize core pharmacokinetic parameters and drug interaction data for **amprenavir**.

Table 1: Core Pharmacokinetic Parameters of Amprenavir

Parameter	Value	Context / Note
Primary Metabolic Enzyme	CYP3A4 [4] [1] [2]	In human liver microsomes and recombinant systems.

Parameter	Value	Context / Note
Apparent Half-life	7.1 - 10.6 hours [2]	
Protein Binding	~90% [1] [2]	Primarily to alpha-1 acid glycoprotein (AAG).
Inhibition Constant (K_{i})	~0.5 μ M [4]	For testosterone 6 β -hydroxylation in HLM.
Mechanism-Based Inactivation (K_{i})	1.4 μ M [5]	In recombinant CYP3A4.

Table 2: Impact of Hepatic Impairment on Amprenavir Exposure (Single 600 mg Dose) [1] [3]

Patient Population (Child-Pugh Class)	Change in AUC(0- ∞) vs. Healthy	Recommended Dose Adjustment
Moderate Cirrhosis (Class B, Score 5-8)	2.5-fold increase	450 mg twice daily
Severe Cirrhosis (Class C, Score 9-15)	4.5-fold increase	300 mg twice daily

Table 3: Steady-State Pharmacokinetic Drug Interactions with Other Protease Inhibitors [6]

Co-administered Protease Inhibitor	Impact on Amprenavir Exposure	Impact on Partner Drug Exposure
Indinavir (800 mg TID)	AUC _{ss} : \uparrow 33%	Indinavir AUC _{ss} : Decreased
Nelfinavir (750 mg TID)	C _{min,ss} : \uparrow 189% (AUC _{ss} unchanged)	Unchanged from historical data.
Saquinavir (800 mg TID)	AUC _{ss} : \downarrow 32%; C _{max,ss} : \downarrow 37%	Unchanged from historical data.

Co-administered Protease Inhibitor	Impact on Amprenavir Exposure	Impact on Partner Drug Exposure
Ritonavir (Booster)	Increases amprenavir exposure [7]	Used pharmacokinetically for CYP3A4 inhibition.

Experimental Protocols for Key Studies

For researchers aiming to replicate or understand the foundational studies on **amprenavir** metabolism, here are the core methodologies.

In Vitro Metabolism and Inhibition in Human Liver Microsomes (HLM) [4]

- **System Used:** Recombinant CYP3A4 systems and pooled **Human Liver Microsomes (HLM)**.
- **Incubation Conditions:** **Amprenavir** is incubated with HLMs in the presence of an **NADPH-regenerating system** to sustain enzyme activity.
- **Metabolism Assessment:** The depletion of **amprenavir** over time is monitored to determine metabolic stability.
- **Reversible Inhibition Assay:** Co-incubation of **amprenavir** with a known CYP3A4 substrate (e.g., **testosterone**). The formation of the metabolite (6 β -hydroxytestosterone) is measured with and without **amprenavir** to calculate the inhibition constant (K_{i}).
- **Inhibitor Screening:** The effects of known CYP3A4 inhibitors (e.g., ketoconazole) and other HIV protease inhibitors on **amprenavir** depletion are tested to confirm the primary metabolic pathway and rank inhibition potency.

Assessing Mechanism-Based Inactivation (MBI) of CYP3A4 [5]

- **Pre-incubation:** The potential inactivator (e.g., **amprenavir** or other PIs) is first pre-incubated with the enzyme system (recombinant CYP3A4 or HLM) and NADPH.
- **Dilution and Activity Measurement:** After pre-incubation, the mixture is highly diluted and the remaining CYP3A4 activity is measured using a specific marker reaction (e.g., **testosterone 6 β -hydroxylation**).
- **Data Analysis:** The time- and concentration-dependent loss of activity is analyzed to determine the inactivation parameters: the maximum inactivation rate (k_{inact}) and the inhibitor concentration that

supports half-maximal inactivation (K_{i-}).

Key Implications for Research and Development

- **Drug-Drug Interaction (DDI) Risk: Amprenavir** has a dual identity as a **CYP3A4 substrate and a moderate mechanism-based inactivator** of the same enzyme [4] [5]. Co-administration with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ritonavir) requires careful management.
- **Use of Ritonavir Boosting:** The DDI potential is leveraged therapeutically. Low-dose ritonavir, a potent CYP3A4 inhibitor, is used to "boost" **amprenavir** (and its prodrug **fosamprenavir**) by significantly increasing its systemic exposure and half-life, allowing for less frequent dosing [7] [8].
- **Hepatic Impairment Considerations:** The strong dependence on hepatic CYP3A4 metabolism necessitates **dose reduction in patients with moderate to severe hepatic cirrhosis** to prevent drug accumulation and potential toxicity [1] [3].

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